molecular formula C13H14N4OS B6045497 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B6045497
M. Wt: 274.34 g/mol
InChI Key: FMWNCSILMVGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines the structural motifs of imidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under reflux conditions in the presence of a suitable catalyst.

    Introduction of Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with the thieno[2,3-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares the pyrimidine core but differs in the fused ring structure.

    Thieno[2,3-d]pyrimidine: Similar thieno-pyrimidine core but lacks the imidazole moiety.

    Imidazo[1,2-a]pyrimidine: Contains both imidazole and pyrimidine rings but in a different arrangement.

Uniqueness

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of imidazole, thieno, and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3-ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-3-16-7-14-4-10(16)5-17-8-15-12-11(13(17)18)9(2)6-19-12/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNCSILMVGNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN2C=NC3=C(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.